4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one
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Overview
Description
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one is a complex organic compound with a unique structure that includes multiple chlorine atoms and benzyl groups. This compound is part of the dihydropyran family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl chloride with a suitable pyranone precursor under controlled conditions. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, polar solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one include:
3,4-Dihydro-2H-pyran: A simpler analog with fewer substituents, used widely in organic synthesis.
4,6-Dibenzyl-3,4,5-trichloro-3H-pyran-2-one: A closely related compound with similar chemical properties but different reactivity.
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] Oxalate: Another chlorinated compound with distinct applications in material science.
The uniqueness of this compound lies in its specific combination of benzyl and chlorine substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
62827-22-9 |
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Molecular Formula |
C19H15Cl3O2 |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
4,6-dibenzyl-3,4,5-trichloro-3H-pyran-2-one |
InChI |
InChI=1S/C19H15Cl3O2/c20-16-15(11-13-7-3-1-4-8-13)24-18(23)17(21)19(16,22)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
InChI Key |
SGHAQHANJHXYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(C(C(=O)O2)Cl)(CC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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